Mal-PEG4-Acid is a chemical compound featuring a maleimide group attached to a polyethylene glycol (PEG) chain with a terminal carboxylic acid. This structure enhances its solubility in aqueous media, making it particularly useful in bioconjugation applications. The compound is classified as a PEG derivative, which is widely utilized in the fields of chemistry and biology for its ability to form stable covalent bonds with various biomolecules.
Mal-PEG4-Acid falls under the category of bioconjugates, which are compounds designed to facilitate the attachment of biomolecules. Its classification as a PEG derivative allows it to be used in diverse applications ranging from drug delivery systems to diagnostic tools.
The synthesis of Mal-PEG4-Acid typically involves several key steps that utilize established organic chemistry techniques.
The typical synthetic route involves activating the carboxylic acid group on the PEG chain to react with thiol-containing compounds or amines, forming stable thioether or amide bonds, respectively .
Mal-PEG4-Acid's molecular structure consists of:
The molecular weight of Mal-PEG4-Acid is approximately 345.4 g/mol, and it exhibits a high degree of purity (typically around 98%) when purchased from reputable suppliers .
Mal-PEG4-Acid participates in several types of chemical reactions:
Reactions involving Mal-PEG4-Acid are characterized by:
Mal-PEG4-Acid operates through two primary mechanisms:
These mechanisms enable Mal-PEG4-Acid to serve as an effective linker in various bioconjugation applications .
Relevant data indicates that Mal-PEG4-Acid maintains its integrity during standard storage conditions (usually at -20°C) for extended periods .
Mal-PEG4-Acid has a broad range of applications across various scientific fields:
Mal-PEG4-acid (CAS 518044-41-2) features a maleimide group that undergoes rapid, selective Michael addition with thiols (–SH) at physiological pH (6.5–7.5), forming stable thioether bonds. This reaction is pivotal for conjugating cysteine-containing biomolecules, such as antibodies or peptides, without disrupting disulfide bridges or other functional groups. The PEG4 spacer significantly enhances aqueous solubility, minimizing aggregation during conjugation. As noted in studies, the reaction achieves near-quantitative yields within 1–2 hours under mild buffer conditions (e.g., PBS). Critically, thiol-containing agents (e.g., DTT) must be excluded to prevent competition, while TCEP can be retained as a non-thiol reductant [1] [3] [4].
Table 1: Reaction Parameters for Maleimide-Thiol Conjugation
Parameter | Optimal Condition | Impact on Conjugation |
---|---|---|
pH | 6.5–7.5 | Maximizes maleimide specificity for –SH |
Temperature | 25–37°C | Balances speed and biomolecule stability |
Reaction Time | 1–2 hours | >90% conversion without side products |
Additives | EDTA (1–5 mM) | Prevents thiol oxidation |
The terminal carboxylic acid (–COOH) of Mal-PEG4-acid enables covalent attachment to amine-bearing molecules (e.g., proteins, small-molecule drugs) via carbodiimide chemistry. Activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU facilitate amide bond formation by generating an O-acylisourea intermediate. This reaction typically achieves 70–85% efficiency in anhydrous polar solvents (e.g., DMF) or aqueous buffers. The PEG4 spacer mitigates steric hindrance, allowing high-density conjugation of bulky ligands, such as fluorophores or cytotoxic payloads in antibody-drug conjugates (ADCs). Sequential conjugation—first activating the acid, then reacting with amines—prevents maleimide degradation in alkaline conditions [1] [3] [7].
In proteolysis-targeting chimeras (PROTACs), Mal-PEG4-acid serves as a critical linker connecting E3 ubiquitin ligase ligands (e.g., thalidomide analogs) and target protein binders. Its PEG4 unit provides essential flexibility and hydrophilicity, enhancing ternary complex formation between the target protein and ubiquitin machinery. This spacer length (~16 atoms) optimizes degradation efficiency by balancing molecular rigidity and distance requirements. Studies confirm that PEG-based linkers like Mal-PEG4-acid improve cell permeability and reduce aggregation in heterobifunctional PROTACs targeting kinases or nuclear receptors [2] [8].
Mal-PEG4-acid is engineered for sequential bioconjugation, leveraging orthogonal reactivities: the maleimide targets thiols, while the carboxylic acid couples with amines. This modularity enables controlled, multi-step assemblies, such as:
Table 2: Applications of Mal-PEG4-acid in Heterobifunctional Conjugates
Conjugate Type | Maleimide Target | Carboxylic Acid Target | Key Benefit |
---|---|---|---|
Antibody-drug conjugates | Antibody hinge cysteines | Amine-bearing cytotoxic drugs | Controlled drug-to-antibody ratio (DAR) |
Fluorescent probes | Cysteine-tagged proteins | Amine-modified fluorophores | Reduced quenching by biomolecules |
PROTACs | E3 ligase ligands | Target protein binders | Enhanced ternary complex formation |